E 3810 dihydrochloride, also known as AL 3810, is a first-in-class dual inhibitor of vascular endothelial growth factor receptors and fibroblast growth factor receptors. It is primarily studied for its potent antiangiogenic properties, which make it a candidate for cancer treatment. The compound has garnered attention due to its ability to inhibit specific kinases involved in tumor growth and angiogenesis, making it a significant focus in oncology research.
E 3810 dihydrochloride is derived from the synthesis of 6-({7-[(1-aminocyclopropyl)methoxy]-6-methoxyquinolin-4-yl}oxy)-N-methyl-1-naphthamide, which is reacted with hydrochloric acid to form the dihydrochloride salt. The compound's chemical identifiers include a CAS number of 2108875-91-6 and an InChI Key of HYPPXZBJBPSRLK-UHFFFAOYSA-N .
The synthesis of E 3810 dihydrochloride involves multiple steps, including:
The synthesis requires careful control of reaction conditions to ensure high yields and purity. Typical reagents include hydrochloric acid for salt formation and other organic solvents for the initial reactions. The reaction conditions such as temperature, pH, and time must be optimized to achieve the desired product efficiently.
E 3810 dihydrochloride has a complex molecular structure characterized by multiple aromatic rings and functional groups that contribute to its biological activity. Its IUPAC name is ethyl 1-(3-cyano-3,3-diphenylpropyl)-4-phenylpiperidine-4-carboxylate .
The molecular formula for E 3810 dihydrochloride is C30H32N2O2, with a molecular weight of approximately 464.59 g/mol. The structure features:
E 3810 dihydrochloride can undergo various chemical reactions:
The choice of reagents and conditions significantly impacts the outcome of these reactions. For example, oxidation may require acidic conditions to be effective, while reduction might necessitate an anhydrous environment to prevent side reactions.
E 3810 dihydrochloride exerts its pharmacological effects by selectively inhibiting vascular endothelial growth factor receptors (VEGFR) and fibroblast growth factor receptors (FGFR). This inhibition disrupts the signaling pathways critical for angiogenesis, leading to reduced blood vessel formation and tumor growth.
The mechanism involves:
Relevant data indicates that E 3810 dihydrochloride maintains stability under a range of environmental conditions but should be handled with care due to its reactivity with certain chemicals .
E 3810 dihydrochloride has several scientific applications:
E 3810 dihydrochloride (developmental code names: Lucitanib, AL-3810, CO-3810) is a potent small-molecule inhibitor designed to simultaneously disrupt key angiogenic receptor tyrosine kinases (RTKs). Its molecular structure (C₂₆H₂₅N₃O₄ · 2HCl) features a bicyclic core that facilitates high-affinity interactions with the ATP-binding pockets of vascular endothelial growth factor receptors (VEGFR1-3) and fibroblast growth factor receptors (FGFR1-2) [2] [5] [9]. This dual-targeting capability addresses the compensatory signaling pathways often activated in tumors following single-pathway inhibition.
E 3810 binds VEGFR1-3 with nanomolar affinity, exhibiting IC₅₀ values of 7 nM (VEGFR1), 25 nM (VEGFR2), and 10 nM (VEGFR3) [2] [5]. Structural analyses reveal that the compound's aminopyridine moiety forms critical hydrogen bonds with the kinase hinge region (Cys917 in VEGFR2), while its fluorinated phenyl group occupies a hydrophobic pocket near the gatekeeper residue (Val916) [8]. This binding mode stabilizes the kinase in an inactive conformation, preventing ATP binding and subsequent autophosphorylation.
Table 1: Kinase Inhibition Profile of E 3810 Dihydrochloride
Target | IC₅₀ (nM) | Binding Site Interactions |
---|---|---|
VEGFR1 | 7 | Glu878, Asp1046, hinge region (Leu840) |
VEGFR2 (KDR) | 25 | Cys917, Val899, Leu1035, Asp1046 |
VEGFR3 | 10 | Cys1087, Val906, Leu1049 |
FGFR1 | 17.5 | Ala564, Glu571, Tyr583 (P-loop) |
FGFR2 | 82.5 | Ala566, Glu565, Tyr586 (P-loop) |
The compound's dihydrochloride salt formulation enhances solubility and bioavailability, promoting rapid distribution to tumor vasculature. Molecular dynamics simulations indicate that E 3810 binding induces allosteric distortion of the VEGFR2 activation loop (residues 1040-1060), disrupting downstream PLCγ and ERK/MAPK signaling cascades [2] [8].
E 3810 demonstrates exceptional selectivity for FGFR1 (IC₅₀ = 17.5 nM) and FGFR2 (IC₅₀ = 82.5 nM) over FGFR3 (IC₅₀ > 500 nM) [2] [5] [9]. This isoform specificity arises from differential interactions with the P-loop region: The compound's quinoline moiety inserts into a hydrophobic cleft near Ala564 in FGFR1, inducing a conformational shift that propagates to the αC-helix. This allosterically destabilizes kinase dimerization required for activation [6].
Notably, E 3810 inhibits bFGF (FGF2)-stimulated FGFR1 phosphorylation at 50 nM concentrations, suppressing downstream RAS/MAPK and PI3K/AKT pathways in endothelial cells [2] [6]. The molecular basis for this potency involves:
Simultaneous inhibition of VEGF and FGF pathways by E 3810 overcomes compensatory angiogenic signaling in tumors. Experimental models demonstrate that:
Table 2: Antiangiogenic Effects in Preclinical Models
Tumor Model | Treatment Protocol | VEGF Reduction | Microvessel Density Change |
---|---|---|---|
Breast cancer (FGFR1+) | 15 mg/kg/day × 30 days | 78% ± 6%* | -92% ± 5%* |
Renal carcinoma | 20 mg/kg/day × 21 days | 64% ± 8%* | -87% ± 7%* |
Sunitinib-resistant | 20 mg/kg/day × 28 days | 71% ± 9%* | -83% ± 6%* |
*Statistically significant vs controls (p<0.01) [1] [2] [3]
In FGFR1-amplified breast cancer models, dual blockade by E 3810 suppressed tumor angiogenesis more effectively than single-pathway inhibitors (combination index = 0.3, indicating strong synergy) [1]. This occurs through:
Table 3: Standardized Compound Nomenclature
Nomenclature Type | Designation |
---|---|
Chemical Name | N-(3,3-Dimethylindolin-6-yl){2-(4-pyridylmethyl)amino}carboxamide dihydrochloride |
Synonyms | Lucitanib; E-3810; AL-3810; CO-3810; S-80881 |
CAS Registry | 1058137-23-7 (base); 2108875-91-6 (dihydrochloride) |
Molecular Formula | C₂₆H₂₅N₃O₄ · 2HCl |
Molecular Weight | 516.43 g/mol (dihydrochloride) |
The compound's ability to penetrate tumor stroma allows direct targeting of cancer-associated fibroblasts, which secrete both VEGF and FGF2 to sustain angiogenic niches. This stromal targeting complements direct endothelial effects, creating comprehensive angiogenic blockade [3] [6].
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 14476-25-6
CAS No.:
CAS No.: